(3S,4S,5R)-4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid (Oseltamivir Impurity pound(c)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S,5R)-4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid, also known as Oseltamivir Impurity pound©, is a chemical compound that serves as an impurity in the synthesis of Oseltamivir, an antiviral medication used to treat and prevent influenza. This compound is of interest in pharmaceutical research due to its structural properties and potential implications in drug synthesis and quality control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid involves multiple steps, including the formation of the cyclohexene ring and the introduction of functional groups such as the acetamido and amino groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the compound from other reaction by-products.
Chemical Reactions Analysis
Types of Reactions
(3S,4S,5R)-4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the acetamido group to an amine.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
(3S,4S,5R)-4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Oseltamivir.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its role as an impurity in drug synthesis and its potential effects on drug efficacy and safety.
Industry: Utilized in the development and optimization of pharmaceutical manufacturing processes.
Mechanism of Action
The mechanism of action of (3S,4S,5R)-4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid is not well-defined, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. its structural similarity to Oseltamivir suggests it may interact with similar molecular targets, such as viral neuraminidase enzymes, potentially affecting the synthesis and activity of the antiviral drug.
Comparison with Similar Compounds
Similar Compounds
Oseltamivir: The parent compound from which this impurity is derived.
Other Oseltamivir Impurities: Various structural analogs that arise during the synthesis of Oseltamivir.
Uniqueness
(3S,4S,5R)-4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid is unique due to its specific stereochemistry and functional groups, which distinguish it from other impurities and related compounds. Its presence and concentration in Oseltamivir formulations are critical for quality control and regulatory compliance.
This detailed article provides a comprehensive overview of (3S,4S,5R)-4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic Acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H24N2O4 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
(3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m1/s1 |
InChI Key |
NENPYTRHICXVCS-AGIUHOORSA-N |
Isomeric SMILES |
CCC(CC)O[C@H]1C=C(C[C@H]([C@@H]1NC(=O)C)N)C(=O)O |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.